molecular formula C6H10N2O B8229777 5-Aminotetrahydro-2H-pyran-3-carbonitrile

5-Aminotetrahydro-2H-pyran-3-carbonitrile

Cat. No.: B8229777
M. Wt: 126.16 g/mol
InChI Key: NLIQPECIIHRPJE-UHFFFAOYSA-N
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Description

5-Aminotetrahydro-2H-pyran-3-carbonitrile is a heterocyclic compound with the molecular formula C6H10N2O. It is characterized by a tetrahydropyran ring substituted with an amino group and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminotetrahydro-2H-pyran-3-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of aldehydes, malononitrile, and amines in the presence of a catalyst such as p-toluenesulfonic acid in ethanol. This reaction proceeds under mild conditions and yields the desired product in good to excellent yields .

Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Aminotetrahydro-2H-pyran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Scientific Research Applications

5-Aminotetrahydro-2H-pyran-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Aminotetrahydro-2H-pyran-3-carbonitrile involves its interaction with various molecular targets. The amino and nitrile groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound’s heterocyclic structure allows it to fit into active sites of biological molecules, influencing biochemical pathways .

Comparison with Similar Compounds

    2-Amino-4H-pyran-3-carbonitrile: Similar structure but lacks the tetrahydro modification.

    2-Amino-3-cyano-4H-chromene: Contains a chromene ring instead of a tetrahydropyran ring.

Uniqueness: 5-Aminotetrahydro-2H-pyran-3-carbonitrile is unique due to its tetrahydropyran ring, which imparts different chemical and biological properties compared to its analogs. This structural difference can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

5-aminooxane-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-2-5-1-6(8)4-9-3-5/h5-6H,1,3-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIQPECIIHRPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCC1N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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